molecular formula C10H11ClO B057468 4-(4-Chlorophenyl)butan-2-one CAS No. 3506-75-0

4-(4-Chlorophenyl)butan-2-one

Cat. No.: B057468
CAS No.: 3506-75-0
M. Wt: 182.64 g/mol
InChI Key: NHWRHEOCEWDYPJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO. It is a pale-yellow liquid with a boiling point of 90-91°C at 0.5 mmHg . This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-(4-Chlorophenyl)butan-2-one involves the reductive arylation of electron-deficient olefins. The procedure includes the use of 15% aqueous titanium trichloride, N,N-Dimethylformamide, and freshly distilled 3-buten-2-one . The reaction is carried out under nitrogen atmosphere with controlled temperature conditions (0-5°C) and involves the addition of 4-chlorobenzenediazonium chloride solution .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)butan-2-one undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Reduction: 4-(4-Chlorophenyl)butan-2-ol

    Oxidation: 4-(4-Chlorophenyl)butanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(4-Chlorophenyl)butan-2-ol: The reduced form of 4-(4-Chlorophenyl)butan-2-one.

    4-(4-Chlorophenyl)butanoic acid: The oxidized form of the compound.

    4-(4-Chlorophenyl)butan-2-amine: A derivative with an amine group instead of a ketone.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo reduction, oxidation, and substitution reactions makes it valuable in different research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWRHEOCEWDYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277008
Record name 4-(4-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-75-0
Record name 3506-75-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chlorobenzyl chloride (8.05 g, 55 mmol), acetylacetone (5.20 mL, 50 mmol), K2CO3 (6.90 g, 50 mmol), and anhydrous ethanol (50 mL) was refluxed for 16 h. The reaction mixture was cooled to room temperature and the solvent was removed. Water (100 mL) was added to the residue and the mixture was extracted with Et2O (3×50 mL). The combined organic layers were washed with brine (50 mL) and dried over Na2SO4 and concentrated to dryness. The resulting yellow oil was distilled under reduced pressure (0.1 Torr) and the fraction that distilled at 110° C. was collected as a clear, colorless oil (6.15 g, 67% yield).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Synthesis routes and methods II

Procedure details

4-Chlorobenzylideneacetone (1 g, 5.5 mmol) was dissolved in EtOAc (10 mL) then platinum(IV) oxide (catalytic amount) was added. The mixture was purged with N2 (g) then H2 (g) then stirred under H2 atmosphere for 2 hours. The mixture was purged with N2 (g) then filtered to remove the catalyst. The crude material was purified on silica gel to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.6 M Methyl lithium (33.9 mL, 54.17 mmol) was added over 70 min to a stirring 0° C. solution of 3-(4-chlorophenyl)-propionic acid (5.0072 g, 27.08 mmol) in dry Et2O (135 mL, 0.2 M): The ice bath was removed, and the reaction was allowed to stir at room temperature overnight. The reaction was the poured into rapidly stirring ice water containing aq. HCl. The organic layer was removed, washed with NaHCO3 and brine, then dried with Na2SO4, filtered, concentrated, and purified by silica gel chromatography (Combiflash column, 98:2 to 95:5 Hexanes:EtOAc) to achieve pure 66 (2.4253 g, 49.0%): 1H (CDCl3, 400 MHz): δ 7.14 (2H, d, J=8.3 Hz), 7.03 (2H, d, J=8.3 Hz), 2.77 (2H, t, J=7.5 Hz), 2.64 (2H, t, J=7.5 Hz), 2.04 (3H, s) ppm. 13C (CDCl3, 100 MHz): δ 207.12, 139.38, 131.59, 129.55, 128.35, 44.62, 29.82, 28.78 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 29.82; CH2 carbons: 44.62, 28.78; CH carbons: 129.55, 128.35 ppm. HPLC: 10.361 min. (Note: SM has HPLC retention time of 9.409 min.)
Quantity
33.9 mL
Type
reactant
Reaction Step One
Quantity
5.0072 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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